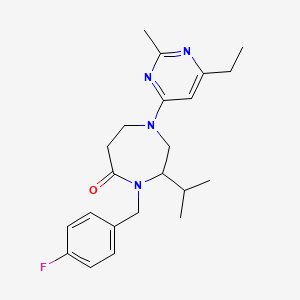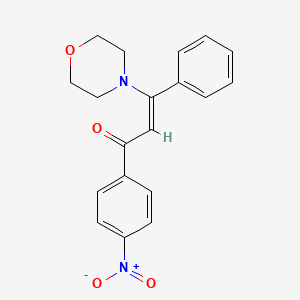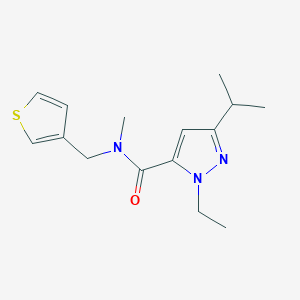
2,4-dichloro-N-(5-chloro-2-pyridinyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(5-chloro-2-pyridinyl)-5-methylbenzenesulfonamide, commonly known as DCMP, is a sulfonamide-based herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in 1974 and has since become a popular herbicide due to its effectiveness and low toxicity. DCMP works by inhibiting the growth of weeds by disrupting the synthesis of essential proteins.
作用機序
DCMP works by inhibiting the activity of an enzyme called acetolactate synthase (ALS). ALS is an essential enzyme that is required for the synthesis of essential amino acids in plants and bacteria. DCMP binds to the active site of ALS and prevents it from functioning properly. This leads to the disruption of protein synthesis, which ultimately leads to the death of the plant or bacteria.
Biochemical and Physiological Effects:
DCMP has been shown to have low toxicity in mammals. However, it can cause skin irritation and eye irritation if it comes into contact with the skin or eyes. DCMP can also cause respiratory irritation if it is inhaled. In plants, DCMP causes the accumulation of toxic metabolites, which ultimately leads to the death of the plant.
実験室実験の利点と制限
DCMP has several advantages for use in lab experiments. It is a potent herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively low in toxicity, making it safe for use in lab experiments. However, DCMP has some limitations for use in lab experiments. It can be difficult to synthesize, which can make it expensive to use. DCMP can also have variable efficacy depending on the type of plant or bacteria being targeted.
将来の方向性
There are several future directions for research on DCMP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new herbicides that are more effective than DCMP. Finally, research is needed to better understand the mechanism of action of DCMP and to identify new targets for herbicide development.
合成法
DCMP can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonamide with sodium hydride, which leads to the formation of an intermediate compound. The intermediate compound is then reacted with 5-chloro-2-pyridinecarboxaldehyde, which leads to the formation of DCMP. The synthesis of DCMP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DCMP has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCMP has also been studied for its potential use in the treatment of cancer. Recent studies have shown that DCMP can inhibit the growth of cancer cells by disrupting the synthesis of essential proteins. DCMP has also been studied for its potential use in the treatment of bacterial infections. Studies have shown that DCMP can inhibit the growth of bacteria by disrupting the synthesis of essential proteins.
特性
IUPAC Name |
2,4-dichloro-N-(5-chloropyridin-2-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c1-7-4-11(10(15)5-9(7)14)20(18,19)17-12-3-2-8(13)6-16-12/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPEDFOOLMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)

![2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B5374863.png)


![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)
![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)
